5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol
Overview
Description
The compound "5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d] annulen-5-ol" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as dibenzo annulenes and naphthyridine derivatives, which can provide insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds, such as dibenzotrisdehydro[16
Scientific Research Applications
Photovoltaic Properties
Erdoğan and Horoz (2020) studied a compound related to 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol, focusing on its photovoltaic properties. They synthesized a triphenylamine-dibenzosuberenone-based conjugated organic material and explored its use in dye-sensitized solar cell structures. The study highlighted the potential of such compounds in solar energy conversion, with notable power conversion efficiencies (Erdoğan & Horoz, 2020).
Conformational Analysis and Reactions
Camps et al. (1997) conducted conformational analysis and investigated transannular reactions of 5,9-Propanobenzo[7]annulene derivatives, which are structurally related to the compound . Their research provided insights into the structural dynamics and reactivity of such compounds, offering valuable information for further chemical syntheses (Camps et al., 1997).
Generation and Reactions of Complexes
In 2019, Mehdi et al. explored the generation and reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex, closely related to the compound of interest. This study illuminated the possibilities of creating complex structures and their reactions, which could have implications in various chemical synthesis processes (Mehdi et al., 2019).
Synthesis of Natural Product Analogues
Krishna et al. (2013) reported on the synthesis of 7-Methyl-5H-dibenzo[a,c][7]annulen-5-ones, which share a core structure with the compound . This research is particularly significant for the synthesis of colchicinoid natural products, highlighting the compound's utility in creating natural product analogues (Krishna et al., 2013).
Antibacterial Evaluation
Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated the antibacterial properties of derivatives involving piperidine functionalities, akin to the compound in focus. Their findings contribute to understanding the antibacterial potential of such compounds, which could be relevant in pharmaceutical research (Aziz‐ur‐Rehman et al., 2017).
Protecting Group in Peptide Chemistry
J. Pless (1976) explored the use of a dibenzosuberyl group as a new protecting group for amines, amino acids, alcohols, thiols, and carboxylic acids. This study has implications for peptide chemistry, where the compound of interest could be employed as a stable and adaptable protecting group (Pless, 1976).
DNA/RNA Binding Agents
Pawlica et al. (2006) synthesized dibenzotetraaza[14]annulene-based compounds, which are structurally related to the target compound, to study their interactions with nucleic acids. These findings could be significant for the development of novel DNA/RNA binding agents (Pawlica et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22-14-12-18(13-15-22)21(23)19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11,18,23H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSCPXDYXVEYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=CC=CC=C3C=CC4=CC=CC=C42)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863311 | |
Record name | 5-(1-Methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol | |
CAS RN |
3967-32-6 | |
Record name | 5-(1-Methyl-4-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3967-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methyl-piperidin-4-yl)-5H-dibenzo(a,d)cyclohepten-5-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(1-METHYL-PIPERIDIN-4-YL)-5H-DIBENZO(A,D)CYCLOHEPTEN-5-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW58SL2OZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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